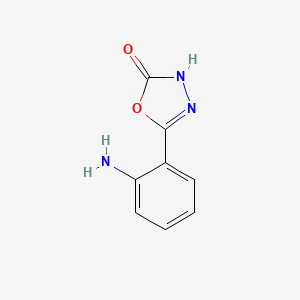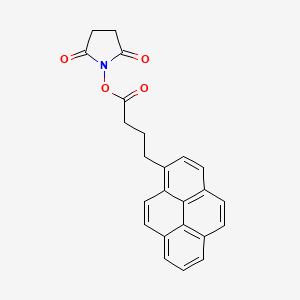
5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 1,3,4-oxadiazole derivatives involves various methodologies, including electrochemical oxidation, ring transformation, and condensation reactions. Notably, the electrochemical oxidation of semicarbazone at a platinum electrode has been utilized to synthesize 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, employing lithium perchlorate as a supporting electrolyte in acetonitrile (Kumar, 2012). Additionally, a novel and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives through a Ugi-4CR/aza-Wittig sequence has been developed, offering an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation (Ramazani & Rezaei, 2010).
Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives has been elucidated using various spectroscopic methods, including IR, 1H and 13C NMR, and X-ray crystallography, providing detailed insights into their structural characteristics. For instance, the structure of a novel energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was characterized, revealing its orthorhombic space group and the presence of intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers (Zhu et al., 2021).
Chemical Reactions and Properties 1,3,4-oxadiazole derivatives undergo various chemical reactions, including condensation and cyclization, to form novel compounds with potential bioactivities. For example, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the synthesis of thiazoles, further highlighting the versatility of 1,3,4-oxadiazole derivatives in synthesizing compounds with stabilized push-pull systems (Paepke et al., 2009).
Physical Properties Analysis The physical properties of 1,3,4-oxadiazole derivatives, such as thermal stability, have been explored through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For instance, the synthesized 1,3,4-oxadiazole-2-thione derivatives exhibited potent bioactivities and were characterized by 1H NMR, IR, and MS, underscoring their significance in medicinal chemistry (Xiang Jian-nan, 2009).
Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole derivatives include their reactivity towards different chemical groups and their potential as intermediates for further chemical transformations. The synthesis and characterization of asymmetrical mesogenic materials based on 2,5-disubstituted-1,3,4-oxadiazole, for instance, demonstrate the influence of chemical modifications on the liquid crystalline properties of these compounds (Abboud et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary scientific research applications of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives is in the field of antimicrobial studies. The compound has been utilized as a precursor in the synthesis of new Schiff bases and their antimicrobial activities have been evaluated. Specifically, derivatives have shown remarkable activity against Candida albicans, as well as selective activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli (Ismailova et al., 2018). Additionally, other synthesized 1,3,4-oxadiazole compounds have been evaluated for their antimicrobial properties, demonstrating activity against various microbial species (Gul et al., 2017).
Antifungal and Anticancer Activities
The compound has also been involved in the synthesis of derivatives with antifungal activities. Novel series of derivatives have exhibited promising antifungal activity against human pathogenic fungal strains, suggesting the potential for the development of antifungal drugs (Nimbalkar et al., 2016). Furthermore, derivatives containing the 1,3,4-oxadiazole moiety have been studied for their anticonvulsant and muscle relaxant activities, as well as for anticancer potentials. Some compounds have shown activity comparable to diazepam in muscle relaxant tests (Almasirad et al., 2007).
Synthesis and Characterization
The synthesis and characterization of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives have been extensively studied, with applications in the development of new materials and agents with potential anticancer and antidiabetic properties. These studies include the synthesis of novel derivatives through various chemical methods and their subsequent biological evaluation (Shankara et al., 2022).
Corrosion Inhibition
Another significant application of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives is in the field of corrosion inhibition. These compounds have been synthesized and tested for their ability to inhibit the corrosion of mild steel in acidic environments, demonstrating significant inhibition efficiency and suggesting their potential as corrosion inhibitors (Kalia et al., 2020).
Eigenschaften
IUPAC Name |
5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCJPLZFJGBEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260215 | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
86601-73-2 | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86601-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)
